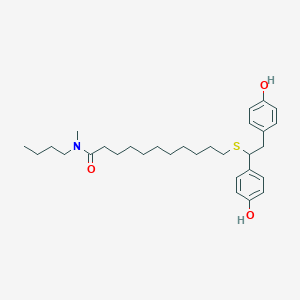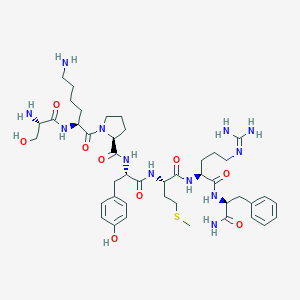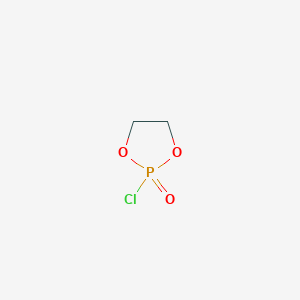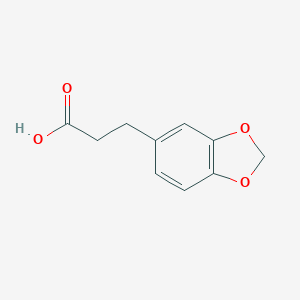![molecular formula C11H18O B120996 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) CAS No. 152562-90-8](/img/structure/B120996.png)
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) is a bicyclic organic compound that has been of significant interest in the field of chemistry due to its unique structure and potential applications. This compound is also known as campholenic aldehyde, and it is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) is not well understood. However, it is believed that this compound can interact with various enzymes and proteins in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various organic compounds, making it useful in a wide range of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions when working with it in the lab.
Zukünftige Richtungen
There are several potential future directions for research on 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI). One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for this compound to be used in the development of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of camphor with chromic acid. This reaction yields campholenic aldehyde as the primary product. Another method involves the reduction of camphor with sodium borohydride, followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) has been widely used in scientific research for various applications. One of the primary applications of this compound is in the synthesis of organic compounds. It can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
152562-90-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI-Schlüssel |
NOADFSKYNHRDQR-GARJFASQSA-N |
Isomerische SMILES |
C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C |
SMILES |
CC1C=CC2(CC1CO2)C(C)C |
Kanonische SMILES |
CC1C=CC2(CC1CO2)C(C)C |
Synonyme |
6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



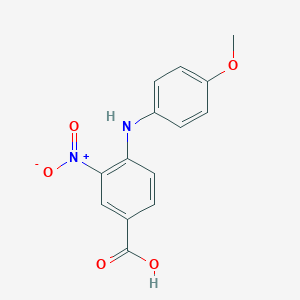
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
